Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Description
Introduction and Chemical Identification
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 3-[[2-(pyridin-3-yl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate . Breaking down the nomenclature:
- Pyrimidine core : The central heterocyclic ring (positions 2, 4, 6) is substituted as follows:
- Position 2: pyridin-3-yl (a pyridine ring attached via its third carbon).
- Position 6: 1,2,4,5-tetrahydro-3-benzazepin-3-yl (a seven-membered benzazepine ring with one double bond and a secondary amine at position 3).
- Position 4: amino group connected to a propanoate side chain.
- Sodium carboxylate : The terminal carboxylic acid group is deprotonated and stabilized by a sodium counterion.
Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C23H23N6O2Na |
| Molecular Weight | 446.47 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | [Na+].O=C([O-])CCNc1nc(Nc2ccccn2)nc(N3C4Cc5ccccc5CC4C3)n1 |
| InChIKey | LRVHYMXXQSTZEY-UHFFFAOYSA-N |
The benzazepine moiety introduces a seven-membered ring system fused to a benzene ring, while the pyridine and pyrimidine groups contribute to the molecule’s planar aromatic regions.
Historical Development and Discovery Timeline
The compound is a derivative of GSK-J4 , a well-characterized inhibitor of histone demethylases JMJD3 and UTX, which was first synthesized in the early 2010s. Key milestones include:
- 2013 : Discovery of GSK-J4 (ethyl ester precursor) as a cell-permeable epigenetic modulator targeting histone demethylation.
- 2015–2020 : Structural optimization efforts to improve solubility and bioavailability, leading to the development of carboxylate salts, including the sodium form.
- 2022–2025 : Increased interest in benzazepine-pyrimidine hybrids for targeting protein-protein interactions, particularly in oncology and inflammation research.
The sodium salt variant was designed to enhance aqueous solubility compared to its ester predecessors, facilitating in vitro and in vivo pharmacological studies.
Structural Elucidation and Stereochemical Considerations
The molecule’s architecture comprises three distinct regions:
- Pyrimidine Core : Acts as a planar scaffold, enabling π-π interactions with biological targets. Substituents at positions 2 and 6 introduce steric and electronic diversity.
- Benzazepine Ring : A seven-membered saturated heterocycle with a secondary amine at position 3. This moiety adopts a boat conformation, as confirmed by nuclear magnetic resonance (NMR) studies of analogous compounds.
- Pyridine and Propanoate Side Chain : The pyridin-3-yl group contributes to hydrogen bonding, while the sodium carboxylate enhances hydrophilicity.
Stereochemical Analysis
- The benzazepine ring contains no chiral centers due to its symmetrical substitution pattern.
- The propanoate side chain’s α-carbon is not chiral, as the amino group binds symmetrically to the pyrimidine ring.
- X-ray crystallography of related compounds (e.g., PubChem CID 122202493) confirms that stereochemical variations in analogous structures do not significantly alter binding affinity.
Key Structural Data
Properties
Molecular Formula |
C22H22N5NaO2 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
sodium;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |
InChI Key |
ZBQSYIOCAWRFHG-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CN=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Synthesis of the Pyrimidine-Benzazepine Core
The core structure is synthesized via sequential cross-coupling and cyclization reactions. Key steps include:
- Pyrimidine Ring Formation :
- A 2,4-dichloropyrimidine intermediate is reacted with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce the pyridin-3-yl group at the 2-position.
- The 6-position is functionalized with 1,2,4,5-tetrahydro-3-benzazepine via nucleophilic aromatic substitution (NASH) using K₂CO₃ in DMF at 80°C.
- Benzazepine Cyclization :
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 90°C | 65–72 |
| NASH at C6 | K₂CO₃, 1,2,4,5-tetrahydro-3-benzazepine | DMF | 80°C | 58–64 |
| Benzazepine Cyclization | POCl₃ | Toluene | 110°C | 70–78 |
Introduction of the Propanoate Side Chain
The amino-propanoate side chain is introduced via nucleophilic substitution:
- Amination at C4 :
- Saponification and Salt Formation :
Table 2: Side Chain Functionalization Parameters
| Step | Reagents | Solvent | Time (h) | Purity (%) |
|---|---|---|---|---|
| Amination | β-Alanine ethyl ester, DIPEA | THF | 12 | >95 |
| Saponification | NaOH (2 M) | Ethanol/H₂O | 6 | 98.5 |
| Salt Precipitation | HCl (1 M) | Ethanol | – | 99.2 |
Optimization Strategies
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
GSK-J2 (sodium) undergoes various chemical reactions, including:
Oxidation: GSK-J2 (sodium) can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: Substitution reactions can take place, where functional groups in GSK-J2 (sodium) are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GSK-J2 (sodium) .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C22H25N5O
Molecular Weight : 375.5 g/mol
IUPAC Name : 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propan-1-ol
The compound features a complex structure with multiple heterocycles, which contributes to its biological activity. The presence of nitrogen heterocycles is particularly significant in medicinal chemistry due to their role in drug interactions and efficacy .
Pharmacological Applications
Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate has been studied for its potential pharmacological effects:
Anticancer Activity
Recent research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of pyrimidines have shown promise in targeting cancer cell proliferation and survival .
Neurological Effects
Due to its structural similarity to known neuroactive agents, this compound may influence neurotransmitter systems. Studies on related benzazepine derivatives suggest potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Properties
Compounds containing pyridine and pyrimidine rings have been evaluated for their antimicrobial activity against various pathogens. Initial assays indicate that sodium 3-[[2-pyridin-3-yl...] may possess antibacterial properties worthy of further investigation .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of sodium 3-[[2-pyridin-3-y... in vitro against several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development .
Study 2: Neuropharmacological Assessment
In another investigation, the compound was tested for its effects on neurotransmitter release in animal models. The results demonstrated an increase in serotonin levels, which could translate to therapeutic effects in mood disorders .
Mechanism of Action
GSK-J2 (sodium) itself lacks specific activity, but it is used as a control to study the mechanism of action of GSK-J1. GSK-J1 inhibits H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A by binding to their active sites, thereby preventing the demethylation of H3K27 . This inhibition leads to changes in gene expression and cellular processes, including cell differentiation, proliferation, and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate and Related Compounds
Key Differences and Implications
Substituent Orientation: The pyridin-3-yl group in the sodium salt (vs. pyridin-2-yl in other analogs) alters steric and electronic interactions with target enzymes. This may influence binding affinity or selectivity . The sodium carboxylate enhances solubility for intravenous administration, whereas GSK-J4’s ethyl ester requires DMSO for dissolution, limiting in vivo utility .
Epigenetic Selectivity: GSK-J4 is a well-characterized JMJD3 inhibitor, while the sodium salt’s biological activity remains less defined.
Pharmacokinetics :
- The sodium salt’s ionized carboxylate may reduce cell membrane permeability compared to neutral esters like GSK-J4. However, this could be advantageous for targeting extracellular domains or reducing off-target effects .
Biological Activity
Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molar mass of approximately 396.42 g/mol. It is characterized by the presence of a sodium ion, which enhances its solubility in aqueous environments, making it suitable for biological applications.
Research indicates that compounds similar to this compound may act on various biological targets:
- Kinase Inhibition : It has been noted that derivatives of pyrimidine and pyridine structures can inhibit specific kinases involved in signaling pathways related to cancer and inflammation .
- Neuroprotective Effects : Some studies suggest that the benzazepine core may contribute to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating pathways associated with cytokine release and immune response .
Antitumor Activity
A significant body of research has focused on the antitumor potential of similar compounds. For instance:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Sodium 3-[...] | c-Kit/VEGFR-2 Kinase | 0.5 | |
| Sodium 3-[...] | PDE5 Inhibitor | 1.0 |
These findings indicate that sodium 3-[...] derivatives can selectively inhibit tumor growth by targeting key pathways that regulate cell proliferation.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. A study showed that similar pyridine derivatives exhibited moderate to significant antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| K. pneumoniae | 30 µg/mL |
These results highlight the compound's potential as an antimicrobial agent .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of Sodium 3-[...] resulted in significant improvement in cognitive functions compared to control groups. The compound was observed to reduce oxidative stress markers and enhance neuronal survival rates.
Case Study 2: Clinical Trials for Inflammatory Diseases
A phase II clinical trial evaluated the efficacy of Sodium 3-[...] in patients with rheumatoid arthritis. Results indicated a reduction in disease activity score (DAS28) and improved quality of life metrics after 12 weeks of treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
